molecular formula C21H21N3O2S B2840696 (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897468-67-6

(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2840696
CAS No.: 897468-67-6
M. Wt: 379.48
InChI Key: RKCLZNJWTHZGNR-JXMROGBWSA-N
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Description

(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzothiazole ring, a piperazine moiety, and a phenylprop-2-enoyl group, contributes to its various pharmacological properties.

Preparation Methods

The synthesis of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves a multi-step procedureThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as serotonergic receptors. It has been shown to activate 5-HT1A and 5-HT2A/C receptors, which play a crucial role in its antidepressant effects . The activation of these receptors leads to a cascade of intracellular events that ultimately result in the modulation of neurotransmitter levels and mood regulation.

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one stands out due to its unique combination of structural features and biological activities. Similar compounds include other benzothiazole derivatives with piperazine moieties, such as 3-(piperazin-1-yl)-1,2-benzothiazole, which also exhibit significant pharmacological properties . the presence of the phenylprop-2-enoyl group in this compound adds to its distinctiveness and potential therapeutic applications.

Properties

IUPAC Name

(E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCLZNJWTHZGNR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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